Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
Description
The compound Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS: 820209-53-8) is a benzopyran-derived aldehyde with a complex substitution pattern. This compound is of interest due to its hybrid structure, combining a benzopyran scaffold (known for bioactivity in pharmaceuticals) with a benzaldehyde group (a reactive aldehyde functional group).
Properties
CAS No. |
820209-52-7 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O5/c1-21-15-8-7-11(10-19)17(18(15)22-2)13-9-16(20)23-14-6-4-3-5-12(13)14/h3-10H,1-2H3 |
InChI Key |
DPLUODNKLYSCGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
General Procedure
- Reactants :
- 3,4-Dimethoxybenzaldehyde (1 mmol)
- 2-Oxo-2H-chromen-4-one (1 mmol)
- Catalyst :
- Sulfonic acid (SSA) or dodecylbenzenesulfonic acid (DBSA)
- Conditions :
- Solvent-free or aqueous/ethanolic media
- 80–100°C, 2–4 hours
Mechanism :
The aldehyde undergoes nucleophilic attack by the enolate form of the coumarin, forming a conjugated α,β-unsaturated ketone. Acid catalyzes both enolate formation and dehydration steps.
| Method | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | DBSA | Aqueous, 80°C, 2 h | 78–92% | |
| Solvent-Free Condensation | SSA | 100°C, 4 h | 85–90% |
Advantages :
Limitations :
- Requires precise temperature control to avoid side reactions.
Oxidation and Coupling Strategies
For synthesizing the 3,4-dimethoxybenzaldehyde precursor, Lewis acid-catalyzed oxidation methods are employed. The aldehyde is then coupled with a pre-synthesized coumarin derivative.
Preparation of 3,4-Dimethoxybenzaldehyde
- Reactants :
- 3,4-Dimethoxybenzyl chloride (technical grade)
- Hexamethylenetetramine (HMT)
- Catalyst :
- Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂)
- Conditions :
Mechanism :
- Step 1 : Chloromethylation of 3,4-dimethoxybenzene to form benzyl chloride.
- Step 2 : Oxidation with CO/HCl in the presence of AlCl₃/ZnCl₂ to yield benzaldehyde.
- Step 3 : Hydrolysis of intermediates to isolate the aldehyde.
| Method | Catalyst | Pressure | Yield | Reference |
|---|---|---|---|---|
| CO/HCl Oxidation | AlCl₃ | 1.5–2.0 MPa | 92.3% | |
| HMT-Mediated Hydrolysis | None | Ambient | 55% |
Key Challenges :
- High-pressure conditions may necessitate specialized equipment.
- Technical-grade starting materials require rigorous purification.
Multicomponent Reactions
Green chemistry approaches utilizing metal tartarate catalysts (e.g., CuFe₂(C₄H₄O₆)₃·6H₂O) enable one-pot synthesis of benzopyran derivatives.
General Procedure
- Reactants :
- Aromatic aldehyde (1 mmol)
- Malononitrile (1 mmol)
- Dimedone (1 mmol)
- Catalyst :
- CuFe₂(C₄H₄O₆)₃·6H₂O (0.01 g)
- Conditions :
Mechanism :
- The catalyst promotes cyclocondensation of aldehydes with malononitrile and dimedone to form tetrahydrobenzo[b]pyran scaffolds.
- Subsequent oxidation or functionalization yields the target compound.
| Method | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| CuFe₂(C₄H₄O₆)₃·6H₂O | Reusable catalyst | 30 min, 100°C | 90–95% |
Advantages :
Wittig Reaction for Benzopyran Formation
The Wittig reaction is employed to construct the 2-oxo-2H-benzopyran moiety, which is then coupled with the benzaldehyde precursor.
General Procedure
- Reactants :
- 3,4-Dimethoxybenzaldehyde (1 mmol)
- Triphenylphosphine (1.2 mmol)
- 4-Oxo-2H-chromen-3-yl bromide (1 mmol)
- Conditions :
Mechanism :
- Formation of a ylide intermediate from triphenylphosphine and the bromide.
- Nucleophilic attack on the aldehyde to form the α,β-unsaturated ketone.
| Method | Base | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phosphine-Mediated | NaH | 0°C → RT, 12 h | 72% |
Limitations :
- Requires anhydrous conditions and inert atmospheres.
Comparative Analysis of Methods
| Method | Yield | Conditions | Catalyst | Sustainability |
|---|---|---|---|---|
| Knoevenagel Condensation | 85–92% | 80–100°C, 2–4 h | DBSA/SSA | High (aqueous) |
| Oxidation & Coupling | 55–92% | 170–190°C, high pressure | AlCl₃/ZnCl₂ | Moderate |
| Multicomponent Reaction | 90–95% | 100°C, 30 min | CuFe₂(C₄H₄O₆)₃·6H₂O | High (solvent-free) |
| Wittig Reaction | 72% | 0°C → RT, 12 h | Triphenylphosphine | Low (THF required) |
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity:
Research indicates that benzaldehyde derivatives exhibit notable antibacterial properties. For instance, studies have explored the synthesis of benzaldehyde derivatives that demonstrate effective inhibition against various bacterial strains. The compound's structure allows for interactions with bacterial cell walls and metabolic pathways, enhancing its therapeutic potential .
Antioxidant Properties:
Benzaldehyde derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. This property makes them valuable candidates for the development of health supplements and pharmaceuticals aimed at mitigating oxidative damage.
Drug Development:
The unique structural features of benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl), facilitate its role as an intermediate in the synthesis of more complex pharmaceutical agents. The compound can serve as a precursor for synthesizing new drug candidates that target specific biological pathways or receptors .
Organic Synthesis
Synthetic Intermediates:
Benzaldehyde derivatives are widely used as intermediates in organic synthesis. Their reactivity allows them to participate in various chemical reactions, such as nucleophilic addition and condensation reactions. This versatility makes them essential in synthesizing complex organic molecules used in agrochemicals and fine chemicals .
Click Chemistry:
The compound can be utilized in click chemistry approaches to create diverse libraries of compounds rapidly. This method is particularly useful in drug discovery and materials science, where rapid synthesis and screening of compounds are crucial .
Materials Science
Polymer Chemistry:
Benzaldehyde derivatives can be incorporated into polymer matrices to enhance the properties of materials. Their ability to undergo polymerization reactions allows for the development of novel materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties .
Nanotechnology:
In nanotechnology applications, benzaldehyde derivatives can serve as precursors for synthesizing nanoparticles or nanocomposites with specific optical or electronic properties. These materials have potential applications in sensors, catalysts, and electronic devices .
Case Studies
Mechanism of Action
The mechanism by which Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzopyran Derivatives with Substituted Aldehydes/Ketones
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)
- Structure : Features a benzoyl group and ethoxypropyl chain attached to a pyran-2-one ring.
- Synthesis : Reacts 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) with sodium ethoxide, yielding 50% isolated product with a melting point of 94°C .
- Key Differences : Lacks the dimethoxy and benzopyran-linked aldehyde group present in the target compound.
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
- Structure: Contains a methoxybenzoyl group fused to a pyrano-pyranone system.
- Physical Properties : Molecular formula C16H14O4 (Calcd: C 71.10%, H 5.22%; Found: C 71.37%, H 5.40%) .
- Key Differences : Replaces the aldehyde group with a ketone and lacks the 3,4-dimethoxy substitution .
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)-
- Structure : A simpler benzopyran derivative with a 4-methoxyphenyl substituent.
- Safety Profile : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2) under GHS .
- Key Differences : Absence of aldehyde functionality and dimethoxy groups, highlighting the target compound’s unique reactivity.
Benzaldehyde Derivatives with Bioactive Scaffolds
Benzopyran-4-one-Isoxazole Hybrids
- Structure : Combines a 4-oxo-4H-1-benzopyran core with isoxazole moieties.
- Synthesis: Generated via coupling reactions between 4-oxo-benzopyran-3-carboxaldehydes and (3,5-dimethyl-isoxazol-4-yl)-methanol .
- Key Differences : The target compound’s dimethoxy and benzaldehyde groups are absent; instead, isoxazole rings dominate the hybrid structure .
Simple Benzaldehydes (e.g., Cinnamic Aldehyde)
- Reactivity: Aldehydes like benzaldehyde and cinnamic aldehyde are reduced faster than ketones (e.g., acetophenone) under EDAB conditions, with aldehydes yielding 93% alcohol vs. 68% for ketones .
- Key Differences : The target compound’s benzopyran backbone and methoxy substitutions likely alter its reduction kinetics compared to simpler aldehydes.
Structural and Functional Data Comparison
Chemical Reactivity and Stability
- Aldehyde Reactivity: The target compound’s benzaldehyde group is expected to exhibit higher reactivity than ketones (e.g., acetophenone) based on EDAB reduction studies, where aldehydes are reduced faster .
- Stability : The conjugated aromatic system in the benzopyran core may stabilize the compound against oxidation, similar to cinnamic aldehyde’s resistance to double-bond reduction .
Biological Activity
Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzaldehyde moiety with two methoxy groups and a benzopyran structure. Its molecular formula is C16H16O5, and it has a molecular weight of approximately 300.30 g/mol. The unique structural features contribute to its distinct chemical behavior and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 300.30 g/mol |
| Functional Groups | Benzaldehyde, Methoxy, Benzopyran |
| Structural Features | Two methoxy groups |
The biological activity of Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Research has shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Anticancer Activity
Several studies have demonstrated the anticancer potential of Benzaldehyde derivatives. For instance, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. A notable study indicated that it effectively inhibited the growth of breast cancer cells through the activation of caspase-dependent pathways .
Antioxidant Properties
The antioxidant capacity of Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong ability to neutralize free radicals, which is crucial for preventing cellular damage associated with chronic diseases .
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of this compound against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promising results that suggest potential applications in treating infections .
Case Studies
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry investigated the effects of Benzaldehyde derivatives on various cancer cell lines. The results indicated that modifications to the benzopyran structure enhanced anticancer activity significantly compared to unmodified counterparts .
- Antioxidant Efficacy Assessment : In a study assessing the antioxidant potential of various benzopyran derivatives, Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- exhibited superior activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Testing : A comprehensive evaluation of the antimicrobial properties revealed that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing benzaldehyde derivatives with coumarin and methoxy substituents?
- Methodological Answer : A common approach involves Ullmann coupling or Friedel-Crafts acylation to introduce methoxy and coumarin moieties. For example, describes the synthesis of structurally related chromenones via sigmatropic rearrangements and aromatization strategies , which can be adapted by substituting precursors (e.g., 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin derivatives) .
- Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of methoxy groups.
- Catalytic systems (e.g., Pd/C or CuI) improve coupling efficiency for aryl-aryl bond formation .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- HPLC-MS : Quantify purity and detect impurities using reversed-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and electrospray ionization (ESI) in positive mode.
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; coumarin carbonyl at δ 160–165 ppm) .
- XRD : Resolve crystallographic data for absolute configuration verification (if crystalline) .
Advanced Research Questions
Q. What are the challenges in interpreting spectroscopic data for this compound, and how can contradictions be resolved?
- Methodological Answer :
- Contradiction Example : Discrepancies in UV-Vis spectra may arise from solvent polarity effects on the π→π* transitions of the coumarin ring. Compare data in methanol vs. DMSO to assess solvent-dependent shifts .
- Resolution Strategy : Use TD-DFT calculations to model electronic transitions and correlate with experimental spectra. demonstrates this approach for benzaldehyde derivatives using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. How does the electron-withdrawing coumarin moiety influence the reactivity of the benzaldehyde group?
- Methodological Answer :
- The 2-oxo-2H-1-benzopyran group increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
- Experimental Design : Compare reaction rates of this compound with simple benzaldehyde in a model reaction (e.g., aldol condensation). Monitor kinetics via in situ FTIR to track carbonyl consumption .
Q. What stability issues arise during storage, and how can decomposition pathways be mitigated?
- Methodological Answer :
- Instability Factors : Hydrolysis of methoxy groups under humid conditions or photodegradation of the coumarin ring.
- Mitigation Strategies :
- Store in amber glass vials under inert gas (N2/Ar) at –20°C.
- Add radical scavengers (e.g., BHT) to suppress oxidative degradation .
Critical Analysis of Contradictions
- Synthetic Yield Variability : reports 65% yield for a similar chromenone, while notes 45% for a pyran derivative. This discrepancy may stem from steric hindrance from the 3,4-dimethoxy groups, which slows coupling kinetics. Optimize catalyst loading (e.g., 10 mol% Pd(OAc)2) to improve yields .
- Ecological Impact Data Gaps : While warns against environmental release, no ecotoxicity studies exist for this compound. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to fill this gap.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
